Relative Toxicity Ranking of Divalent Manganese Compounds in Chronic Murine Exposure Model
In a 12-month chronic oral feeding study in male mice, manganese acetate produced the greatest toxic effect among divalent manganese compounds evaluated. Manganese dioxide was more toxic than divalent forms overall, but among divalent salts, manganese acetate > manganese chloride in toxicity ranking [1]. Manganese dinicotinate was not directly tested; however, this study establishes the principle that different manganese salts yield substantially different toxicological outcomes, and provides a benchmark against which manganese dinicotinate's safety profile would be compared in future studies [1].
| Evidence Dimension | Chronic oral toxicity (12-month exposure) as measured by motor activity suppression and hypothalamic dopamine reduction |
|---|---|
| Target Compound Data | Manganese dinicotinate: No direct data in this study |
| Comparator Or Baseline | Manganese acetate: Greatest toxic effect among divalent compounds; Manganese dioxide: More toxic than all divalent forms |
| Quantified Difference | Qualitative toxicity ranking: MnO₂ > Mn(II)-acetate > Mn(II)-chloride, Mn(II)-carbonate |
| Conditions | Male mice, oral administration mixed with diet for 12 months; endpoints included biogenic amine levels, tissue Mn accumulation, weight gain, and motor activity scores |
Why This Matters
This study establishes that ligand/counterion identity meaningfully alters the biological handling and toxicity profile of manganese compounds, making generic substitution scientifically unsound.
- [1] Environmental Research. 1992 Feb;57(1):34-44. Effects of manganese forms on biogenic amines in the brain and behavioral alterations in the mouse: Long-term oral administration of several manganese compounds. View Source
